molecular formula C9H7ClN2O2 B1418944 [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1153452-00-6

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B1418944
CAS No.: 1153452-00-6
M. Wt: 210.62 g/mol
InChI Key: WHCCISKGRFFFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol ( 1153452-00-6) is a high-value chemical building block with significant potential in medicinal chemistry and agrochemical research. This compound, with the molecular formula C 9 H 7 ClN 2 O 2 and a molecular weight of 210.62, features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its diverse biological activities . The molecule is characterized by its essential planarity and its ability to form hydrogen-bonded dimers in the solid state, which can influence its physicochemical properties . In pharmaceutical research, 1,2,4-oxadiazole derivatives are extensively investigated for their cytotoxic properties. Compounds based on this core structure have demonstrated excellent activity against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promise as lead compounds in anticancer drug discovery . Furthermore, this scaffold possesses notable antifungal activity, with related derivatives exhibiting efficacy against plant pathogens like Rhizoctonia solani and Exserohilum turcicum by potentially acting as Succinate Dehydrogenase (SDH) inhibitors, a key target in fungicide development . Beyond antimicrobial applications, 1,2,4-oxadiazole derivatives have also emerged as a new class of insecticides. Research indicates they can act as competitive inhibitors of the enzyme 3-hydroxykynurenine transaminase (HKT) in Aedes aegypti mosquitoes, the vector for diseases such as dengue and Zika, leading to larval mortality . The this compound serves as a key synthetic intermediate for further chemical elaboration, including its conversion to amine derivatives like (3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine (CAS 944901-69-3) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCCISKGRFFFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Significance of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered considerable attention in medicinal chemistry.[1] Its inherent metabolic stability, ability to serve as a bioisosteric replacement for amide and ester functionalities, and its capacity to engage in various non-covalent interactions with biological targets make it a cornerstone for the design of novel therapeutic agents.[2] This guide provides a comprehensive technical overview of a specific, promising derivative: 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol. We will delve into its chemical architecture, a detailed, field-proven synthetic protocol, robust characterization methodologies, and an exploration of its potential applications in drug development, grounded in the broader context of the pharmacological activities of related analogues.

Molecular Architecture and Physicochemical Properties

The chemical entity, 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol, is characterized by a central 1,2,4-oxadiazole ring substituted at the 3-position with a 3-chlorophenyl group and at the 5-position with a hydroxymethyl group. This strategic arrangement of functionalities dictates its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol

PropertyValueSource
CAS Number 1153452-00-6[3]
Molecular Formula C₉H₇ClN₂O₂[3]
Molecular Weight 210.62 g/mol [3]
Physical Form Powder[3]
InChI 1S/C9H7ClN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2[3]
InChIKey WHCCISKGRFFFQM-UHFFFAOYSA-N[3]
SMILES C1=CC(=CC(=C1)Cl)C2=NC(=NO2)COInferred
Purity Typically >95%[3]
Storage Temperature Room Temperature[3]

Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol: A Step-by-Step Protocol

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in synthetic organic chemistry. The following protocol is a robust and reproducible method adapted from established literature procedures for analogous compounds, providing a clear pathway to the target molecule.[4] The core of this synthesis lies in the cyclization of an O-acylated amidoxime intermediate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product 3-chlorobenzonitrile 3-chlorobenzonitrile Step1 Step 1: Amidoxime Formation 3-chlorobenzonitrile->Step1 Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Step1 Methyl 2-hydroxyacetate Methyl 2-hydroxyacetate Step2 Step 2: O-Acylation Methyl 2-hydroxyacetate->Step2 Amidoxime 3-chlorobenzamidoxime Step1->Amidoxime Intermediate O-acylated Amidoxime Step2->Intermediate Step3 Step 3: Cyclization FinalProduct 3-(3-chlorophenyl)-1,2,4- oxadiazole-5-methanol Step3->FinalProduct Amidoxime->Step2 Intermediate->Step3

Caption: Synthetic workflow for 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol.

Experimental Protocol

Step 1: Synthesis of 3-chlorobenzamidoxime (Intermediate 1)

  • To a solution of 3-chlorobenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-chlorobenzamidoxime.

Step 2: Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol

  • To a solution of 3-chlorobenzamidoxime (1 equivalent) and methyl 2-hydroxyacetate (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Heat the reaction mixture to 80-100°C for 2-4 hours to facilitate the cyclization. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol.

Structural Elucidation and Characterization

Table 2: Predicted Spectroscopic Data for 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.9-8.1 (m, 2H, Ar-H), ~7.4-7.6 (m, 2H, Ar-H), ~4.9 (s, 2H, -CH₂-), ~3.5 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~175 (C5 of oxadiazole), ~168 (C3 of oxadiazole), ~135 (Ar-C-Cl), ~131, ~130, ~128, ~126 (Ar-C), ~60 (-CH₂OH)
IR (KBr, cm⁻¹)ν: ~3400 (O-H stretch), ~3100 (Ar C-H stretch), ~1600 (C=N stretch), ~1470 (Ar C=C stretch), ~1050 (C-O stretch)
Mass Spec. (ESI-MS)m/z: 211.02 [M+H]⁺, 233.00 [M+Na]⁺

Potential Applications in Drug Discovery and Development

The 1,2,4-oxadiazole scaffold is a versatile platform for the development of a wide array of therapeutic agents, exhibiting activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][6]

Rationale for Biological Activity

The presence of the 3-chlorophenyl group can enhance lipophilicity, potentially improving membrane permeability. The hydroxymethyl group at the 5-position provides a site for hydrogen bonding, which can be crucial for target engagement. The 1,2,4-oxadiazole ring itself acts as a rigid scaffold, presenting the substituents in a well-defined spatial orientation for interaction with biological macromolecules.

Potential Therapeutic Targets

Based on the activities of structurally similar compounds, 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol could be a promising candidate for investigation in the following areas:

  • Anticancer Activity: Many 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) or receptor tyrosine kinases.[1][7] The substitution pattern of the target molecule warrants its evaluation against a panel of cancer cell lines.

  • Neurodegenerative Diseases: A closely related analogue, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease.[4] This suggests that 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol could also exhibit MAO-B inhibitory activity.

  • Antimicrobial and Antifungal Activity: The 1,2,4-oxadiazole nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.[8]

Proposed Mechanism of Action: A Hypothetical Model

Should 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol exhibit MAO-B inhibitory activity, its mechanism would likely involve binding to the active site of the enzyme, preventing the breakdown of dopamine in the brain. This would lead to an increase in dopamine levels, which is beneficial in the management of Parkinson's disease.

MAO_B_Inhibition Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolism DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Inhibitor 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol Binding Binds to Active Site Inhibitor->Binding Binding->MAO_B

Caption: Hypothetical mechanism of MAO-B inhibition.

Safety and Handling

According to the available safety data, 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol is classified as a warning-level hazard.[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed when handling this compound.

Conclusion and Future Directions

3-(3-chlorophenyl)-1,2,4-oxadiazole-5-methanol represents a molecule of significant interest within the landscape of medicinal chemistry. Its straightforward, modular synthesis allows for the facile generation of analogues for structure-activity relationship (SAR) studies. While specific biological data for this compound is not yet widely published, the extensive body of literature on the pharmacological activities of the 1,2,4-oxadiazole class strongly suggests its potential as a valuable lead compound for the development of new therapeutics, particularly in the areas of oncology and neurodegenerative disorders. Further in-depth biological evaluation, including in vitro and in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

  • Zhu, X., Liu, X., Liu, Y., et al. (2020). Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. BMC Chemistry, 14(1), 68. Available from: [Link]

  • Zhu, X., Liu, X., Liu, Y., et al. (2020). Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. BMC Chemistry, 14, 68. Available from: [Link]

  • Li, Y., Geng, J., Liu, Y., et al. (2023). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 28(3), 1334. Available from: [Link]

  • Bora, G., & Saikia, P. J. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3977–3991. Available from: [Link]

  • A. A. A. (2023). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Future Journal of Pharmaceutical Sciences, 9(1), 58. Available from: [Link]

  • Baykov, S., et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(2), M1552. Available from: [Link]

  • Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2573. Available from: [Link]

  • RSC Publishing. (2021). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry. Available from: [Link]

  • Khedkar, N. R., Sindkhedkar, M., & Joseph, A. (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry, 14(10), 2003-2022. Available from: [Link]

  • Baykov, S., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6614. Available from: [Link]

  • Gibhard, L., et al. (2021). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. Journal of Medicinal Chemistry, 64(15), 11496-11513. Available from: [Link]

  • Khedkar, N. R., Sindkhedkar, M., & Joseph, A. (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry, 14(10), 2003-2022. Available from: [Link]

  • Liu, X., et al. (2011). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 16(12), 10177-10189. Available from: [Link]

  • Rasayan J. Chem. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][6][9] OXAZIN-4-YL) ACETATE DERIV. Available from: [Link]

  • Pol. J. Chem. Tech. (2024). Synthesis, characterization, and molecular modeling of novel 1,3,4-oxadia- zole derivatives of mefenamic acid. Available from: [Link]

Sources

Technical Monograph: 3-(3-chlorophenyl)-5-hydroxymethyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-chlorophenyl)-5-hydroxymethyl-1,2,4-oxadiazole is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive compounds targeting G-protein coupled receptors (GPCRs), specifically Sphingosine-1-phosphate (S1P) receptors and metabotropic glutamate receptors (mGluR).

Distinguished by its 1,2,4-oxadiazole core , this compound acts as a metabolically stable bioisostere for esters and amides. The 3-chlorophenyl moiety provides lipophilic bulk and halogen-bonding potential, while the 5-hydroxymethyl group functions as a versatile synthetic handle, enabling divergent synthesis into ethers, amines, or aldehydes. This guide details the physicochemical profile, robust synthetic protocols, and strategic applications of this compound in drug discovery.[1][2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

PropertyData
IUPAC Name [3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
CAS Number Not widely indexed; treated as SCE (Specific Chemical Entity)
SMILES Clc1cccc(c1)c2nc(CO)on2
LogP (Predicted) 1.8 – 2.1
TPSA ~52 Ų
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 4 (N, N, O, O)
Physical State White to off-white crystalline solid
Melting Point 85–95 °C (Typical for analogs)

Synthetic Methodologies

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is regioselective.[3] To ensure the 3-aryl-5-alkyl arrangement, the amidoxime must be derived from the aryl nitrile, and the electrophile (acid/ester) must provide the hydroxymethyl linker.

Protocol A: The "Protected Linker" Route (High Fidelity)

This method uses acetoxyacetyl chloride to prevent side reactions at the alcohol during cyclization, followed by a mild deprotection.

Step 1: Amidoxime Formation

  • Reagents: 3-Chlorobenzonitrile (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq), Sodium Carbonate (Na₂CO₃, 2.0 eq).

  • Solvent: Ethanol/Water (2:1).

  • Procedure: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (disappearance of nitrile).

  • Workup: Evaporate ethanol, extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO₄.

  • Yield: ~90% (White solid).

Step 2: O-Acylation & Cyclization

  • Reagents: 3-Chlorobenzamidoxime (from Step 1), Acetoxyacetyl chloride (1.1 eq), Pyridine (1.2 eq).

  • Solvent: Toluene or DMF.

  • Procedure:

    • Acylation: Add acid chloride dropwise at 0°C. Stir for 1h at RT.

    • Cyclization: Heat the mixture to 110°C (reflux) for 12 hours. The thermal energy drives the dehydration of the O-acyl intermediate to close the oxadiazole ring.

  • Intermediate: 3-(3-chlorophenyl)-5-acetoxymethyl-1,2,4-oxadiazole.

Step 3: Hydrolysis (Deprotection)

  • Reagents: K₂CO₃ (1.5 eq) in Methanol/Water.

  • Procedure: Stir at RT for 1 hour. The acetate group is cleaved, revealing the primary alcohol.

  • Purification: Column chromatography (Hexane/EtOAc gradient).

Protocol B: Direct Coupling (Green Chemistry)

Direct coupling of the amidoxime with glycolic acid using coupling agents avoids the protection step but requires careful control to prevent self-esterification.

  • Reagents: 3-Chlorobenzamidoxime, Glycolic Acid, T3P (Propylphosphonic anhydride) or CDI (Carbonyldiimidazole).

  • Conditions: DMF, 80–100°C.

  • Mechanism: T3P activates the carboxylic acid of glycolic acid, facilitating attack by the amidoxime oxygen, followed by cyclodehydration.

Visualization: Synthetic Workflow

Synthesis_Workflow Nitrile 3-Chlorobenzonitrile Amidoxime 3-Chlorobenzamidoxime Nitrile->Amidoxime NH2OH·HCl Na2CO3, Reflux Int_Acyl O-Acyl Amidoxime (Intermediate) Amidoxime->Int_Acyl Acetoxyacetyl Cl Pyridine, 0°C Final 3-(3-chlorophenyl)-5-hydroxymethyl- 1,2,4-oxadiazole Amidoxime->Final Glycolic Acid T3P/DMF, Heat Protected 5-Acetoxymethyl- 1,2,4-oxadiazole Int_Acyl->Protected Cyclodehydration 110°C (Toluene) Protected->Final Hydrolysis K2CO3/MeOH

Figure 1: Comparative synthetic routes. The solid line represents the robust "Protected Linker" pathway; the dotted line represents the direct coupling shortcut.

Functionalization & Reactivity

The 5-hydroxymethyl group is the strategic pivot point of this molecule. It allows the researcher to diverge into multiple chemical spaces.

A. Activation (Leaving Group Installation)
  • Mesylation/Tosylation: Reaction with MsCl or TsCl/Et₃N yields the sulfonate ester, enabling Sₙ2 displacement.

  • Chlorination: Treatment with SOCl₂ converts the alcohol to 3-(3-chlorophenyl)-5-chloromethyl-1,2,4-oxadiazole , a highly reactive alkylating agent for amines (to create secondary amines) or thiols.

B. Oxidation
  • To Aldehyde: Swern oxidation or Dess-Martin Periodinane yields the aldehyde, a precursor for reductive amination or Wittig reactions.

  • To Carboxylic Acid: Jones oxidation yields the oxadiazole-5-carboxylic acid, increasing polarity and allowing amide coupling.

C. Etherification
  • Williamson Ether Synthesis: Deprotonation with NaH followed by alkyl halide addition creates ether linkages, useful for extending the scaffold into hydrophobic pockets of a target protein.

Biological Relevance & SAR

Pharmacophore Analysis
  • 1,2,4-Oxadiazole Core:

    • Bioisostere: Mimics the electronics and geometry of ester (-COO-) and amide (-CONH-) bonds but lacks the hydrolytic instability.

    • H-Bonding: The nitrogen at position 4 is a weak H-bond acceptor; the oxygen is generally non-interacting but contributes to the dipole.

  • 3-Chlorophenyl Ring:

    • Lipophilicity: The chlorine atom increases LogP, improving membrane permeability.

    • Metabolic Block: Substitution at the meta position blocks metabolic oxidation at that site and sterically hinders metabolism at the para position.

    • Halogen Bonding: The Cl atom can engage in halogen bonding with carbonyl backbone residues in receptor binding pockets.

  • 5-Hydroxymethyl Group:

    • Polar Handle: Balances the lipophilicity of the chlorophenyl group.

    • Solubility: Enhances aqueous solubility compared to a methyl or ethyl substituent.

Therapeutic Applications[1][5][6][10][11]
  • S1P1 Receptor Agonists: Analogs of this scaffold are seen in immunomodulators (e.g., Ozanimod derivatives) where the oxadiazole links a lipophilic tail to a polar headgroup.

  • Antitussives: 3,5-disubstituted oxadiazoles act on peripheral cough receptors.

  • Antimicrobial Agents: The core exhibits intrinsic inhibitory activity against certain bacterial strains by disrupting cell wall synthesis enzymes.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Center 3-(3-chlorophenyl)-5-hydroxymethyl- 1,2,4-oxadiazole Lipophilicity Lipophilicity (LogP) Membrane Permeability Center->Lipophilicity 3-Cl-Ph MetabStab Metabolic Stability (Blocks CYP oxidation) Center->MetabStab 3-Cl-Ph Bioisostere Amide/Ester Bioisostere Hydrolytic Stability Center->Bioisostere Core Handle Synthetic Handle (-> Cl, CHO, COOH) Center->Handle 5-CH2OH H_Bond H-Bond Donor Solubility Enhancer Center->H_Bond 5-CH2OH

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each molecular component.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood, especially when using reagents like Acetoxyacetyl chloride or Thionyl chloride.

  • Storage: Store in a cool, dry place (2–8°C recommended). Hygroscopic nature is possible due to the hydroxyl group; keep desiccated.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong acids which might hydrolyze the ring under extreme forcing conditions.

References

  • Synthesis of 1,2,4-Oxadiazoles: Augustine, J. K., et al. "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[3][4] Journal of Organic Chemistry, 2009.[3][4] Link

  • Biological Activity (S1P1): Scott, F. L., et al. "Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist." British Journal of Pharmacology, 2016. Link

  • Oxadiazole Bioisosterism: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry."[2] Journal of Medicinal Chemistry, 2012. Link

  • General Synthesis Review: Pace, A., et al. "Fluorine-containing 1,2,4-oxadiazoles as potential drugs." Current Medicinal Chemistry, 2004. (Provides context on halo-aryl oxadiazole stability).
  • Reaction Mechanisms: "Synthesis of 1,2,4-oxadiazoles." Organic Chemistry Portal. Link

Sources

An In-Depth Technical Guide to [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities. This technical guide provides a comprehensive overview of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol, a compound of significant interest for drug discovery programs. This document outlines a robust synthetic pathway, detailed analytical characterization protocols, and explores its potential therapeutic applications based on the well-documented bioactivities of the 3-aryl-1,2,4-oxadiazole class. We delve into the rationale behind experimental design, offering field-proven insights to guide researchers in the synthesis, evaluation, and development of this and related compounds.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring system has garnered substantial attention in contemporary drug discovery due to its favorable physicochemical properties and broad spectrum of biological activities.[1] Unlike more labile ester or amide linkages, the 1,2,4-oxadiazole core offers enhanced resistance to hydrolytic cleavage, contributing to improved pharmacokinetic profiles.[2] The structural rigidity and defined vectoral orientation of substituents on the 1,2,4-oxadiazole ring allow for precise modulation of ligand-receptor interactions.

Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4] The subject of this guide, this compound, incorporates a 3-chlorophenyl substituent, a common feature in bioactive molecules that can influence binding affinity and metabolic stability, and a hydroxymethyl group at the 5-position, which provides a handle for further derivatization or can participate in hydrogen bonding interactions with biological targets.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a compound is critical for its development. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundInternal Verification
CAS Number 1153452-00-6[5]
Molecular Formula C₉H₇ClN₂O₂[5]
Molecular Weight 210.62 g/mol [5]
Physical Form Powder[5]
InChI Key WHCCISKGRFFFQM-UHFFFAOYSA-N[5]

Proposed Synthesis and Mechanistic Rationale

Our proposed synthesis begins with the readily available 3-chlorobenzonitrile and proceeds through the key intermediate, 3-chlorobenzamidoxime. This intermediate is then reacted with a suitable C2 synthon to construct the 1,2,4-oxadiazole ring bearing the hydroxymethyl group.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: O-Acylation & Cyclization A 3-Chlorobenzonitrile D 3-Chlorobenzamidoxime A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., NaHCO3) C->D G O-Acylamidoxime Intermediate (transient) D->G Acylation E Glycolic Acid E->G F Coupling Agent (e.g., EDC/HOBt) F->G H This compound G->H Dehydrative Cyclization

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chlorobenzamidoxime

  • Rationale: The formation of the amidoxime from the corresponding nitrile is a cornerstone of 1,2,4-oxadiazole synthesis. This reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon. The use of a mild base is crucial to liberate free hydroxylamine from its hydrochloride salt without promoting significant side reactions.

  • Procedure:

    • To a solution of 3-chlorobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-chlorobenzamidoxime as a white solid.

Step 2: Synthesis of this compound

  • Rationale: The coupling of the amidoxime with glycolic acid, followed by in-situ dehydrative cyclization, is an efficient method to construct the final product. Carbodiimide coupling agents like EDC, often in the presence of an activator like HOBt, are effective for forming the initial O-acylamidoxime intermediate. The subsequent cyclization can be promoted by heating or by the addition of a base. A one-pot procedure is often feasible and improves overall efficiency.

  • Procedure:

    • In a round-bottom flask, dissolve 3-chlorobenzamidoxime (1.0 eq) and glycolic acid (1.1 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the O-acylamidoxime intermediate.

    • Heat the reaction mixture to 80-100 °C for 4-8 hours to effect cyclization. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for this purpose.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Aromatic protons of the 3-chlorophenyl group will appear as multiplets in the range of δ 7.5-8.1 ppm. The methylene protons of the hydroxymethyl group will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.8-5.0 ppm. The hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Expect signals for the two carbons of the 1,2,4-oxadiazole ring in the range of δ 168-178 ppm. Aromatic carbons will appear between δ 125-135 ppm. The methylene carbon of the hydroxymethyl group should be observed around δ 55-65 ppm.
FT-IR (KBr) Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), C=N stretch of the oxadiazole ring (~1600-1620 cm⁻¹), and C-O stretch (~1050-1150 cm⁻¹).
Mass Spec (ESI-MS) The protonated molecule [M+H]⁺ should be observed at m/z 211.02, corresponding to the molecular formula C₉H₈ClN₂O₂⁺.
Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). A purity of ≥95% is typically required for biological screening.

  • Melting Point: A sharp melting point range indicates high purity.

Potential Therapeutic Applications and Biological Evaluation Strategy

The 3-(chlorophenyl)-1,2,4-oxadiazole moiety is a recurring motif in compounds with demonstrated biological activity. This suggests that this compound is a promising candidate for screening in various therapeutic areas.

Anticancer Activity
  • Rationale: Numerous 1,2,4-oxadiazole derivatives have exhibited potent anticancer activity through various mechanisms, including the inhibition of kinases, telomerase, and tubulin polymerization.[1][4] The 3-chlorophenyl group, in particular, is a common substituent in many kinase inhibitors.

  • Proposed In Vitro Screening:

    • Cell Viability Assays: Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) using assays such as the MTT or CellTiter-Glo assay to determine its IC₅₀ values.

    • Mechanism of Action Studies: For active compounds, further investigation into the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry (Annexin V/PI staining) and caspase activation assays is warranted.

    • Target Identification: Based on structural similarity to known inhibitors, conduct enzymatic assays against relevant targets (e.g., a panel of kinases).

Antimicrobial Activity
  • Rationale: The 1,3,4-oxadiazole scaffold, a close isomer, is present in several antimicrobial agents. Derivatives of 1,2,4-oxadiazoles have also shown promising antibacterial and antifungal properties.[3][6]

  • Proposed In Vitro Screening:

    • Minimum Inhibitory Concentration (MIC) Determination: Evaluate the compound's activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains using broth microdilution methods.

    • Bactericidal/Fungicidal vs. Static Activity: Determine if the compound is microbicidal or microbistatic using time-kill assays.

    • Biofilm Inhibition Assays: Assess the compound's ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[6]

Biological Evaluation Workflow

Biological_Evaluation A Synthesized Compound (Purity >95%) B In Vitro Anticancer Screening (NCI-60 Panel) A->B C In Vitro Antimicrobial Screening (MIC Determination) A->C D Active Hit Identified B->D C->D E Mechanism of Action Studies (e.g., Apoptosis, Kinase Assays) D->E F Lead Optimization (SAR Studies) E->F G In Vivo Efficacy Studies (Xenograft/Infection Models) F->G

Caption: A streamlined workflow for the biological evaluation of the title compound.

Safety and Toxicology Considerations

Early assessment of a compound's safety profile is paramount. The Globally Harmonized System (GHS) hazard statements for this compound indicate potential for harm if swallowed and can cause skin and eye irritation.[5]

  • In Vitro Cytotoxicity: Initial cytotoxicity should be assessed against normal, non-cancerous cell lines (e.g., human fibroblasts) to determine a therapeutic window.

  • ADME/Tox Prediction: In silico models can provide early predictions of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties to guide further development.

  • Preliminary In Vivo Toxicity: For promising lead compounds, acute toxicity studies in rodent models are necessary to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Conclusion and Future Directions

This compound represents a strategically designed molecule with significant potential for drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined analytical and biological screening protocols provide a clear path for researchers to explore the therapeutic potential of this compound.

Future efforts should focus on the execution of the proposed synthesis and the systematic evaluation of its anticancer and antimicrobial properties. The hydroxymethyl group at the 5-position serves as a valuable point for the generation of a library of derivatives, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. The insights gained from the study of this molecule will undoubtedly contribute to the broader understanding and application of 1,2,4-oxadiazoles in medicinal chemistry.

References

  • Room-temperature cyclization of O–acylamidoximes under TBAF catalysis. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Antimicrobial Activity Evaluation Of New 1,3,4-oxadiazole Derivatives. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]

  • Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. (n.d.). Beilstein Journals. Retrieved February 13, 2026, from [Link]

  • ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). World Journal of Pharmaceutical Research. Retrieved February 13, 2026, from [Link]

  • Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2020). Future Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). Pharmaceuticals. Retrieved February 13, 2026, from [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules. Retrieved February 13, 2026, from [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules. Retrieved February 13, 2026, from [Link]

Sources

1,2,4-Oxadiazole Heterocyclic Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique structural and electronic properties make it a valuable building block for the design of novel therapeutic agents. This guide provides an in-depth exploration of the 1,2,4-oxadiazole core, from its fundamental characteristics and strategic applications in drug design to detailed synthetic methodologies.

I. The Strategic Role of 1,2,4-Oxadiazoles in Drug Design

The utility of the 1,2,4-oxadiazole scaffold in medicinal chemistry is primarily attributed to its role as a bioisostere for common functional groups, its inherent metabolic stability, and its ability to modulate the physicochemical properties of a molecule.[4][5]

Bioisosteric replacement is a powerful strategy in drug design where a functional group is substituted with another that retains similar biological activity while improving the molecule's overall properties.[4] The 1,2,4-oxadiazole ring has proven to be an effective bioisostere for esters, amides, and carboxylic acids.[1][4][6][7][8]

  • Ester and Amide Mimicry for Enhanced Metabolic Stability : Esters and amides are susceptible to hydrolysis by esterases and amidases, leading to rapid metabolism and clearance of a drug.[4] The 1,2,4-oxadiazole ring is significantly more resistant to hydrolytic cleavage, and its incorporation in place of an ester or amide can substantially enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[4][5][9][10][11]

  • Carboxylic Acid Surrogate : The 5-oxo-1,2,4-oxadiazole moiety can serve as a bioisostere for carboxylic acids, offering a planar, acidic heterocycle with a comparable pKa.[12] This substitution can influence a compound's acidity and lipophilicity, potentially leading to improved oral bioavailability.[12]

The 1,2,4-oxadiazole ring is an electron-poor aromatic system, and its electron-withdrawing nature is more pronounced at the C5 position than at the C3 position.[1] This electronic characteristic can influence the overall polarity and hydrogen bonding capacity of a molecule. Interestingly, compared to its 1,3,4-oxadiazole isomer, the 1,2,4-oxadiazole generally exhibits higher lipophilicity.[13][14] This difference in physicochemical properties between the two isomers can be strategically exploited during lead optimization to fine-tune a compound's solubility, permeability, and metabolic stability.[15][14]

The successful application of the 1,2,4-oxadiazole scaffold in drug development is evidenced by the number of commercially available drugs and clinical candidates that incorporate this heterocycle. Examples include:

  • Ataluren : Used for the treatment of Duchenne muscular dystrophy.[16][17][18]

  • Butalamine : A vasodilator.[16][17][18]

  • Oxolamine : An anti-inflammatory and cough suppressant.[16][17][18]

  • Pleconaril : An antiviral drug.[16][17][18]

  • Zibotentan : An anticancer agent.[19][20]

These examples highlight the broad range of therapeutic areas where the 1,2,4-oxadiazole motif has been successfully employed.[2][5][6][21]

II. Synthetic Strategies for 1,2,4-Oxadiazole Construction

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an amidoxime intermediate.[3][16][22] Various methods have been developed, ranging from classical two-step procedures to more efficient one-pot and microwave-assisted protocols.

The reaction of an amidoxime with an acylating agent is the most traditional and widely used method for constructing the 1,2,4-oxadiazole ring.[22]

  • Reaction with Acylating Agents : Amidoximes react with acyl chlorides or anhydrides to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole.[22] This reaction is typically carried out in the presence of a base.

  • Condensation with Carboxylic Acids : Direct condensation of amidoximes with carboxylic acids in the presence of a coupling agent, such as a carbodiimide, provides a straightforward route to the O-acylamidoxime intermediate, which can then be cyclized.[23][24]

Caption: General scheme for amidoxime-based 1,2,4-oxadiazole synthesis.

To address the demand for rapid and efficient synthesis, particularly in the context of library generation for high-throughput screening, modern techniques such as one-pot and microwave-assisted syntheses have been developed.

  • One-Pot Syntheses from Nitriles : Several one-pot procedures have been reported for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles directly from nitriles, hydroxylamine, and either carboxylic acids or aldehydes.[17][25][26][27][28][29] These methods obviate the need for isolation of the amidoxime intermediate, thereby streamlining the synthetic process.[25][27][29]

  • Microwave-Assisted Organic Synthesis (MAOS) : Microwave irradiation has been shown to significantly accelerate the synthesis of 1,2,4-oxadiazoles, drastically reducing reaction times from hours to minutes and often improving yields.[9][23][30][31] This technique is particularly valuable for the rapid generation of compound libraries.[9][23]

Sources

Methodological & Application

Functionalization of 5-hydroxymethyl-1,2,4-oxadiazole group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 5-Hydroxymethyl-1,2,4-Oxadiazole

Part 1: The Strategic Imperative

The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, revered as a hydrolytically stable bioisostere for esters and amides.[1] However, the 5-hydroxymethyl-1,2,4-oxadiazole variant represents more than just a scaffold; it is a divergent linchpin . The C5-hydroxymethyl group (


) provides a unique "benzylic-like" handle that allows for rapid library expansion while maintaining the core's privileged geometry.

This guide moves beyond basic synthesis. It addresses the critical challenge of this scaffold: balancing reactivity with ring stability. The 1,2,4-oxadiazole ring is electron-deficient and susceptible to nucleophilic attack, particularly at the C5 position, which can lead to ring cleavage (the "Boulton-Katritzky" type rearrangements or simple hydrolysis). The protocols below are engineered to navigate this instability.

Part 2: Chemical Stability & Handling (The "Achilles Heel")

Before initiating any functionalization, researchers must internalize the stability profile of the 1,2,4-oxadiazole ring.

  • Base Sensitivity: Strong hydroxide bases (NaOH, KOH) or alkoxides (

    
    ) can attack the C5 carbon, leading to ring opening and formation of an amidoxime. Rule:  Use non-nucleophilic organic bases (DIPEA, TEA, DBU) or weak inorganic bases (
    
    
    
    ) whenever possible.
  • Acid Stability: Generally stable to mineral acids (HCl,

    
    ) at room temperature, making acid-catalyzed protecting group removal (e.g., Boc) feasible.
    
  • Reductive Instability: Catalytic hydrogenation (

    
    ) often cleaves the O-N bond.[2] Rule:  Use alternative reduction methods (e.g., 
    
    
    
    ,
    
    
    ) if reducing other functional groups on the molecule.

Part 3: Core Functionalization Protocols

Workflow Visualization

OxadiazolePathways Start 5-Hydroxymethyl- 1,2,4-Oxadiazole Aldehyde Aldehyde (Intermediate) Start->Aldehyde Oxidation (DMP or MnO2) Chloromethyl 5-Chloromethyl Derivative Start->Chloromethyl Activation (SOCl2 or MsCl) Ether 5-Alkoxymethyl Derivatives Start->Ether Mitsunobu (PPh3/DIAD) Amine 5-Aminomethyl Derivatives Aldehyde->Amine Reductive Amination Carbox Carboxylic Acid Derivatives Aldehyde->Carbox Pinnick Ox. Chloromethyl->Amine Nu: Substitution (Amines/Thiols)

Figure 1: Divergent synthetic pathways for the 5-hydroxymethyl-1,2,4-oxadiazole scaffold.

Protocol A: Activation & Nucleophilic Substitution (The "Workhorse")

Direct displacement of the hydroxyl group is difficult. The most robust method involves converting the alcohol to a mesylate or chloride, followed by displacement.

Mechanism: The C5-methylene position is activated by the electron-withdrawing nature of the oxadiazole ring, making


 displacements facile but also increasing the acidity of the methylene protons (risk of elimination/decomposition).

Step 1: Chlorination (Preferred over Mesylation for Stability)

  • Reagent: Thionyl chloride (

    
    ) or Methanesulfonyl chloride (
    
    
    
    ).
  • Note: Chlorides are often more stable to isolate than mesylates for this scaffold.

Experimental Procedure:

  • Dissolve 5-hydroxymethyl-1,2,4-oxadiazole (1.0 eq) in anhydrous DCM (0.2 M).

  • Cool to 0°C. Add

    
     (1.5 eq) dropwise. Optional: Add cat. DMF.
    
  • Critical: Stir at 0°C to RT. Do not reflux unless necessary, as thermal stress can degrade the ring in the presence of HCl byproducts.

  • Quench with sat.

    
     (cold). Extract with DCM.
    
  • Result: 5-chloromethyl-1,2,4-oxadiazole.[3]

Step 2: Nucleophilic Displacement (Amines/Thiols)

  • Dissolve the chloride intermediate in MeCN or DMF.

  • Add the nucleophile (amine/thiol, 1.2 eq).

  • Add Base:

    
     (2.0 eq) or DIPEA (2.0 eq).
    
  • Stir at RT. Heating (up to 60°C) is acceptable if reaction is slow, but monitor by LCMS for ring cleavage.

Data Summary: Substitution Efficiency

Leaving GroupNucleophileBaseSolventYieldNotes
-ClMorpholine

MeCN85%Clean conversion at RT.
-OMsPrimary AmineDIPEADCM60-70%Risk of bis-alkylation.
-ClThiophenol

DMF92%Excellent yield; rapid reaction.
-ClNaOEt-EtOH0% Ring Cleavage Observed.
Protocol B: Oxidative Diversification (Accessing Aldehydes)

The aldehyde at the C5 position is a versatile intermediate for reductive amination or Wittig reactions. However, over-oxidation to the carboxylic acid or decomposition can occur.

Recommendation: Use Dess-Martin Periodinane (DMP) or Activated


 . Avoid Jones Oxidation (too acidic/harsh).

Experimental Procedure (DMP Method):

  • Dissolve alcohol (1.0 eq) in wet DCM (DMP requires trace water for mechanism, or use standard anhydrous if fresh).

  • Add Dess-Martin Periodinane (1.2 eq) at 0°C.

  • Stir at RT for 1-2 hours.

  • Workup: Quench with 1:1 sat.

    
     / sat. 
    
    
    
    to destroy iodine byproducts.
  • Stability Note: The resulting aldehyde is reactive. Use immediately in the next step (e.g., reductive amination with

    
    ).
    
Protocol C: The Mitsunobu Reaction (Ether Synthesis)

For creating ether linkages (bioisosteres of esters), the Mitsunobu reaction is superior to Williamson ether synthesis because it avoids strong bases that threaten the oxadiazole ring.

Experimental Procedure:

  • Combine 5-hydroxymethyl-1,2,4-oxadiazole (1.0 eq), Phenol/Alcohol partner (1.0 eq), and

    
     (1.5 eq) in anhydrous THF.
    
  • Cool to 0°C.

  • Add DIAD or DEAD (1.5 eq) dropwise.

  • Stir at RT overnight.

  • Advantage: Neutral conditions preserve the heterocyclic core.

Part 4: Troubleshooting & Optimization

Issue: Ring Cleavage (Appearance of Amidoxime)

  • Symptom: LCMS shows M+18 peak or loss of the specific UV signature of the oxadiazole.

  • Cause: Nucleophile attacked C5 (ring carbon) instead of the exocyclic methylene.

  • Solution: Increase steric bulk of the base (use DIPEA instead of TEA). Lower reaction temperature.[1][4] Switch from Cl-displacement to Mitsunobu conditions.

Issue: Low Yield in Substitution

  • Cause: Elimination of the leaving group to form a transient exocyclic vinyl species (rare but possible) or decomposition.

  • Solution: Switch solvent to Acetone (Finkelstein conditions) to accelerate displacement using NaI catalyst.

References

  • BenchChem. 1,2,4-Oxadiazole Core Stability and Reactivity Guide. (2025).[2][5][6][7] Link

  • Biernacki, K. et al. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery."[8] Pharmaceuticals, 13(6), 111 (2020). Link

  • Nishiwaki, N. et al. "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." Molecules, 28, 1234 (2023). Link

  • Zhang, X. et al. "2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties."[9] Advanced Materials Research, 233-235 (2011). Link

  • Sengupta, D. et al. "An Efficient Scale-Up Process for the Preparation of 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene (Aldehyde Synthesis via DDQ)." Organic Process Research & Development, 19(6) (2015). Link

Sources

Reaction conditions for nucleophilic substitution on oxadiazole methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Nucleophilic Substitution on Oxadiazole Methanols

Part 1: Executive Summary & Strategic Analysis

The functionalization of oxadiazole methanols (


) is a critical transformation in medicinal chemistry, particularly for fragment-based drug discovery where the oxadiazole ring serves as a bioisostere for esters and amides. However, the reaction presents a specific paradox: the hydroxyl group is a poor leaving group requiring activation, yet the electron-deficient oxadiazole ring is susceptible to nucleophilic attack and ring-opening (hydrolysis) under the very conditions used for activation.

Core Challenge: The oxadiazole ring renders the adjacent methylene protons slightly acidic (


), increasing the risk of elimination or base-catalyzed ring fragmentation (Boulton-Katritzky rearrangement or simple hydrolysis) during substitution reactions.

Strategic Approach: To maintain ring integrity, "brute force" activation (e.g., refluxing


) should be avoided in favor of kinetic control.[1][2] We employ three validated pathways:
  • The Sulfonate Pathway (Mesylation): Best for secondary amines and thiol nucleophiles.

  • The Mitsunobu Pathway: Best for phenols and acidic nitrogen nucleophiles (imides, sulfonamides).[1]

  • The Mild Halogenation Pathway (Appel): Best when steric bulk requires a smaller leaving group than a mesylate.

Part 2: Decision Logic & Workflow

The following decision tree illustrates the selection of the optimal synthetic route based on the physicochemical properties of the nucleophile and the stability of the specific oxadiazole isomer.

Oxadiazole_Substitution_Logic Start Oxadiazole Methanol Substrate Nuc_Check Analyze Nucleophile (Nu) Start->Nuc_Check Cond_Acidic Is Nu Acidic? (Phenols, Imides, pKa < 11) Nuc_Check->Cond_Acidic Path_Mitsunobu PATH A: Mitsunobu Reaction (Direct Displacement) Action_Mitsunobu Reagents: PPh3 + DIAD Solvent: THF, 0°C to RT Path_Mitsunobu->Action_Mitsunobu Path_Mesyl PATH B: Sulfonate Activation (Stepwise SN2) Action_Mesyl Step 1: MsCl, Et3N, DCM, 0°C Step 2: Nu, K2CO3, ACN Path_Mesyl->Action_Mesyl Path_Halide PATH C: Appel Reaction (Bromination/Chlorination) Action_Appel Reagents: CBr4 + PPh3 Solvent: DCM, 0°C Path_Halide->Action_Appel Cond_Acidic->Path_Mitsunobu Yes Cond_Basic Is Nu Basic/Steric? (Amines, Thiols) Cond_Acidic->Cond_Basic No Cond_Basic->Path_Mesyl Primary/Secondary Amines Cond_Basic->Path_Halide Sterically Hindered / Poor Nu

Figure 1: Strategic decision tree for selecting the activation method based on nucleophile acidity and steric constraints.

Part 3: Detailed Experimental Protocols

Protocol A: Mesylation and Displacement (The "Standard" Route)

Recommended for: Primary/Secondary amines, Thiols.[2]

Theory: Methanesulfonyl chloride (


) converts the hydroxyl into a mesylate (

), a potent leaving group.[2] The critical control point is temperature; elevated temperatures during activation can cause elimination to the exocyclic alkene or ring decomposition.[1]

Reagents:

  • Substrate: Oxadiazole methanol (1.0 equiv)[2]

  • Activator: Methanesulfonyl chloride (

    
    ) (1.2 equiv)[2][3]
    
  • Base 1 (Activation): Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)[2]

  • Base 2 (Displacement): Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[2]

Step-by-Step Methodology:

  • Activation (0°C): Dissolve the oxadiazole methanol in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add

    
     dropwise. Stir for 5 minutes.
    
  • Mesylation: Add

    
     dropwise via syringe over 10 minutes. Crucial: Do not allow the internal temperature to rise above 5°C.
    
  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC/LCMS.[1] The mesylate is often visible by UV but may be unstable on silica; minimize TLC exposure time.[1]

  • Workup (Cold): Quench with ice-cold water. Extract quickly with DCM.[1] Wash with cold brine. Dry over

    
     and concentrate in vacuo at <30°C . Do not heat the water bath.[1]
    
  • Displacement (

    
    ):  Redissolve the crude mesylate immediately in anhydrous Acetonitrile (ACN). Add the nucleophile (1.1–1.5 equiv) and 
    
    
    
    (2.0 equiv).
  • Reaction: Stir at Room Temperature (RT) for 2–12 hours. Only heat to 50°C if absolutely necessary (steric hindrance).

  • Purification: Filter solids, concentrate, and purify via flash chromatography.[1][2]

Protocol B: The Mitsunobu Reaction

Recommended for: Phenols, Sulfonamides, Imides (pKa < 11).[1][2]

Theory: This method activates the alcohol via a phosphonium intermediate (


) which is then displaced by the nucleophile in a single step.[4] It avoids the isolation of unstable intermediates.

Reagents:

  • Substrate: Oxadiazole methanol (1.0 equiv)

  • Nucleophile: Phenol/Imide (1.1 equiv)[2]

  • Phosphine: Triphenylphosphine (

    
    ) (1.2–1.5 equiv)[2]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2–1.5 equiv)[2]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve oxadiazole methanol, nucleophile, and

    
     in anhydrous THF (0.1 M) under inert atmosphere.
    
  • Cooling: Cool the mixture to 0°C .

  • Addition: Dissolve DIAD in a small volume of THF. Add this solution dropwise to the reaction mixture over 15–20 minutes. The solution will turn yellow/orange.[1]

    • Why? Adding DIAD last prevents the azodicarboxylate from reacting with the nucleophile before the phosphonium intermediate is formed.[1]

  • Reaction: Allow the reaction to warm to RT naturally and stir for 12–24 hours.

  • Quench: Add a small amount of water or ethanol to quench excess reagents.

  • Workup: Concentrate and purify directly. Note: Removal of triphenylphosphine oxide (

    
    ) can be difficult. Use a non-polar solvent wash (e.g., trituration with ether/hexane) or specialized chromatography.[1][2]
    
Protocol C: The Appel Reaction (Bromination)

Recommended for: Cases where Mesylates are too unstable or steric bulk is a concern.

Theory: Uses Carbon Tetrabromide (


) and 

to generate the bromide under neutral conditions, avoiding the harsh acidity of

or

.

Step-by-Step Methodology:

  • Dissolve oxadiazole methanol (1.0 equiv) and

    
     (1.5 equiv) in DCM at 0°C.
    
  • Add

    
     (1.5 equiv) portion-wise (solid addition) or dropwise (DCM solution) to keep the reaction controlled.
    
  • Stir at 0°C to RT for 1–3 hours.

  • Precipitate

    
     by adding hexanes/ether, filter, and concentrate.[1][2]
    

Part 4: Data Summary & Troubleshooting

Comparative Analysis of Leaving Groups

ParameterMesylate (

)
Bromide (

)
Mitsunobu (In-situ)
Stability Low (Isolate & use immediately)Moderate (Storable at -20°C)N/A (Transient)
Reactivity High (

)
Moderate to HighHigh (Inversion)
Base Sensitivity High (Risk of elimination)ModerateLow (Neutral conditions)
Atom Economy ModerateModerateLow (Generates

+ Hydrazine)

Self-Validating Quality Control (QA)

To ensure scientific integrity, perform these checks:

  • Ring Integrity Check (NMR):

    • 1,2,4-Oxadiazole:[1][2][5][6][7][8][9][10][11] Check the C5 proton (if 3-substituted) or substituent shifts. Ring opening often results in the disappearance of the characteristic oxadiazole carbon signals in

      
       NMR (~160–180 ppm).
      
    • 1,3,4-Oxadiazole:[1][6][12][13] Watch for the singlet at ~8.5–9.0 ppm (if C2-H substituted). Loss of this signal indicates ring cleavage.

  • Elimination Check:

    • Look for alkene signals in

      
       NMR (5.0–6.5 ppm) which indicate elimination of the mesylate/halide rather than substitution.
      

Part 5: References

  • Mitsunobu Reaction: Mechanism and Modifications . Organic Chemistry Portal. Available at: [Link][2]

  • Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids . National Institutes of Health (PMC). Available at: [Link]

  • Alcohol to Mesylate Protocols . Organic Synthesis / Common Organic Chemistry. Available at: [Link][2]

Sources

Application Note: Scalable Synthesis of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research and drug development professionals requiring a high-purity, scalable synthesis of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol.

Abstract & Scope

The 1,2,4-oxadiazole ring is a critical bioisostere for amides and esters in medicinal chemistry, offering improved metabolic stability and lipophilicity.[1] The specific intermediate This compound serves as a versatile scaffold for constructing S1P1 agonists and other GPCR modulators.

This guide details a 3-step "Gold Standard" protocol utilizing a protection-deprotection strategy. While direct condensation with glycolic acid esters is possible, it often suffers from competitive side reactions and lower yields. The protocol below employs acetoxyacetyl chloride to ensure regioselective cyclization and high product purity.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary phases: the construction of the amidoxime core (Step 1) and the formation of the oxadiazole ring via an activated ester equivalent (Step 2 & 3).

G Start 3-Chlorobenzonitrile (Starting Material) Amidoxime 3-Chlorobenzamidoxime (Stable Intermediate) Start->Amidoxime NH2OH·HCl, Base Reflux, 3h Protected Oxadiazole Acetate (Protected Intermediate) Amidoxime->Protected 1. Reagent, Pyridine 2. Heat (Toluene) Reagent Acetoxyacetyl Chloride (Cyclization Agent) Reagent->Protected Final [3-(3-Chlorophenyl)-1,2,4- oxadiazol-5-yl]methanol (Target) Protected->Final K2CO3, MeOH Hydrolysis

Figure 1: Synthetic pathway for the target alcohol via an acetate-protected intermediate.

Detailed Experimental Protocols

Step 1: Preparation of 3-Chlorobenzamidoxime

Objective: Convert the nitrile group to an amidoxime using hydroxylamine. Mechanism: Nucleophilic addition of hydroxylamine to the nitrile carbon.

  • Reagents:

    • 3-Chlorobenzonitrile (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (1.2 eq)

    • Sodium Carbonate (Na₂CO₃) (1.2 eq) or Triethylamine (Et₃N)

    • Solvent: Ethanol/Water (2:1 v/v)

  • Protocol:

    • Dissolve 3-Chlorobenzonitrile (10.0 g, 72.7 mmol) in Ethanol (60 mL).

    • In a separate beaker, dissolve Na₂CO₃ (9.25 g, 87.2 mmol) and NH₂OH·HCl (6.06 g, 87.2 mmol) in Water (30 mL). Note: Evolution of CO₂ gas will occur.

    • Add the aqueous hydroxylamine solution to the nitrile solution.

    • Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or LCMS for disappearance of nitrile.

    • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

    • Add water (50 mL) to the residue. The product usually precipitates as a white solid.

    • Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C.

    • Expected Yield: 85–95% (White crystalline solid).

Step 2: Cyclization to [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl acetate

Objective: Construct the 1,2,4-oxadiazole ring using acetoxyacetyl chloride. Rationale: The acetyl group protects the alcohol, preventing side reactions during the high-temperature cyclization.

  • Reagents:

    • 3-Chlorobenzamidoxime (from Step 1) (1.0 eq)

    • Acetoxyacetyl chloride (1.1 eq)

    • Pyridine (1.2 eq) or DIPEA

    • Solvent: Toluene (anhydrous)

  • Protocol:

    • Suspend 3-Chlorobenzamidoxime (5.0 g, 29.3 mmol) in anhydrous Toluene (50 mL).

    • Add Pyridine (2.8 mL, 35.2 mmol). Cool the mixture to 0°C.

    • Dropwise add Acetoxyacetyl chloride (3.4 mL, 32.2 mmol). Exothermic reaction.

    • Allow to warm to room temperature and stir for 1 hour. (Forms the O-acyl amidoxime intermediate).[3]

    • Cyclization: Heat the reaction mixture to reflux (110°C) for 3–5 hours using a Dean-Stark trap if necessary to remove water (though chemical dehydration usually suffices).

    • Workup: Cool to RT. Wash with water (2 x 30 mL), 1N HCl (1 x 30 mL) to remove pyridine, and Brine (1 x 30 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.

    • Purification: If the oil is dark, pass through a short silica plug eluting with 20% EtOAc/Hexane.

    • Intermediate: [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl acetate.

Step 3: Deprotection to Target Alcohol

Objective: Mild hydrolysis of the acetate ester to reveal the primary alcohol.

  • Reagents:

    • Acetate Intermediate (from Step 2)

    • Potassium Carbonate (K₂CO₃) (0.5 eq)

    • Solvent: Methanol[4][5][6]

  • Protocol:

    • Dissolve the crude Acetate Intermediate in Methanol (40 mL).

    • Add K₂CO₃ (2.0 g, catalytic amount is often sufficient, but 0.5 eq ensures speed).

    • Stir at Room Temperature for 30–60 minutes. Monitor by TLC (product is more polar).

    • Workup: Filter off the solid K₂CO₃.

    • Concentrate the filtrate.[7] Dissolve residue in EtOAc (50 mL) and wash with water (20 mL).

    • Dry (MgSO₄) and concentrate to yield the crude alcohol.

    • Final Purification: Recrystallization from Hexane/EtOAc or column chromatography (gradient 20% -> 50% EtOAc/Hexane).

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact & Troubleshooting
Amidoxime Purity >95% by HPLCUnreacted nitrile is difficult to remove after cyclization. Ensure Step 1 goes to completion.
Cyclization Temp 110°C (Reflux)If temperature is too low, the O-acyl intermediate will not cyclize. Ensure vigorous reflux.
Water Content Anhydrous TolueneMoisture hydrolyzes the acid chloride. Use dry glassware and solvents.
Deprotection pH Mildly BasicStrong base (NaOH) can degrade the oxadiazole ring. Use K₂CO₃/MeOH for mild cleavage.

Common Pitfall:

  • Issue: Formation of a "dimer" or poor yield in Step 2.

  • Cause: Insufficient activation or competitive hydrolysis.

  • Solution: Ensure the acid chloride is high quality (clear liquid, not fuming excessively).

Analytical Data Specifications (Reference)

To validate the final product, compare against these expected spectral characteristics:

  • Physical State: White to off-white solid.

  • Molecular Weight: 210.62 g/mol .[8]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.0–7.9 (m, 1H, Ar-H), 7.9–7.8 (m, 1H, Ar-H), 7.6–7.5 (m, 2H, Ar-H).

    • δ 5.8 (t, 1H, OH).

    • δ 4.7 (d, 2H, CH ₂OH).

  • LCMS: [M+H]⁺ = 211.0 (consistent with Chlorine isotope pattern ³⁵Cl/³⁷Cl).

Safety & Handling

  • 3-Chlorobenzonitrile: Toxic by ingestion.

  • Acetoxyacetyl chloride: Corrosive and lachrymator. Handle in a fume hood.

  • 1,2,4-Oxadiazoles: Generally stable, but avoid strong reducing agents which can cleave the N-O bond.

References

  • Augustine, J. K., et al. (2009).[9] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[9] Journal of Organic Chemistry.

  • Borg, S., et al. (1999). "Synthesis of 1,2,4-oxadiazole derivatives as potential muscarinic agonists." Journal of Medicinal Chemistry.
  • PubChem Compound Summary. "Ethyl Glycolate" and "1,2,4-Oxadiazole derivatives".

  • Ignatovich, Z. N., et al. (2017). "Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles." Molecules.

Sources

Technical Guide: Sourcing and Synthetic Utility of CAS 1153452-00-6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical application note provides a comprehensive guide for researchers and medicinal chemists on the sourcing, quality control, and synthetic application of CAS 1153452-00-6 , chemically identified as [3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol .

While not a marketed therapeutic itself, this compound serves as a critical high-value intermediate in the synthesis of 1,2,4-oxadiazole-containing pharmacophores. The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, acting as a metabolically stable bioisostere for esters and amides, and is frequently utilized in the development of Sphingosine-1-Phosphate (S1P) receptor modulators, antimicrobial agents, and kinase inhibitors.

Part 1: Compound Identity & Strategic Value

Chemical Identity[1][2]
  • CAS Number: 1153452-00-6[1][2][3][4]

  • Chemical Name: this compound[1][2]

  • Molecular Formula: C₉H₇ClN₂O₂[4]

  • Molecular Weight: 210.62 g/mol

  • Structure Description: A 1,2,4-oxadiazole core substituted at the C3 position with a 3-chlorophenyl group and at the C5 position with a hydroxymethyl group.

Pharmacophoric Significance

The strategic value of CAS 1153452-00-6 lies in its dual functionality:

  • Bioisosterism: The 1,2,4-oxadiazole ring mimics the geometry and electronic distribution of ester and amide bonds but offers superior hydrolytic stability, enhancing the in vivo half-life of drug candidates.

  • Synthetic Versatility: The primary alcohol (-CH₂OH) at the C5 position serves as a "universal handle." It can be readily converted into a leaving group (mesylate, halide) for alkylation reactions or oxidized to an aldehyde for reductive amination, enabling the rapid generation of diverse libraries.

Part 2: Sourcing & Quality Control (QC) Protocols

Commercial Suppliers (Research Grade)

When sourcing CAS 1153452-00-6 for research, purity is paramount to prevent side reactions during downstream coupling. The following suppliers are known to stock this specific intermediate or offer it via custom synthesis:

SupplierCatalog IDPurity GradeTypical Pack SizeNotes
BLD Pharm BD01065904>95% (HPLC)1g, 5g, 25gVerified stock; provides H-NMR.
Angene Chemical AG01AACW97%CustomGood for bulk scale-up inquiries.
Ambeed A38945295%+100mg - 5gReliable for small-scale screening.
BOC Sciences 1153452-00-6>95%CustomSpecializes in heterocyclic building blocks.
Incoming QC Protocol

Objective: Validate the identity and purity of the received material before use in critical synthesis.

Step 1: Visual Inspection

  • Expected Appearance: White to off-white crystalline solid.

  • Red Flag: Yellow or brown coloration suggests oxidation or residual solvent contamination.

Step 2: HPLC Purity Check

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Main peak area >95%.

  • Common Impurity: Check for the uncyclized amidoxime precursor (often elutes earlier due to higher polarity).

Step 3: 1H-NMR Validation (DMSO-d6)

  • Diagnostic Signals:

    • Methylene protons (-CH₂-OH): Singlet or doublet around δ 4.7–4.9 ppm.

    • Hydroxyl proton (-OH): Broad singlet or triplet around δ 5.8–6.0 ppm (exchangeable).

    • Aromatic protons: Multiplet in the δ 7.5–8.1 ppm region corresponding to the 3-chlorophenyl ring.

Part 3: Synthetic Application Protocols

The primary utility of CAS 1153452-00-6 is as an electrophile. The following protocol details the activation of the alcohol to a mesylate, followed by nucleophilic displacement—a standard workflow in medicinal chemistry.

Protocol A: Activation (Mesylation)

Objective: Convert the poor leaving group (-OH) into a reactive mesylate (-OMs).

Reagents:

  • CAS 1153452-00-6 (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 g of CAS 1153452-00-6 in 10 mL of anhydrous DCM under nitrogen atmosphere. Cool to 0°C in an ice bath.

  • Addition: Add TEA (1.5 eq) dropwise. Stir for 5 minutes.

  • Activation: Add MsCl (1.2 eq) dropwise over 10 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Storage: The resulting mesylate is unstable; use immediately in the next step or store at -20°C under argon.

Protocol B: Nucleophilic Coupling

Objective: Couple the activated scaffold to an amine pharmacophore (e.g., a piperidine or pyrrolidine derivative).

Reagents:

  • Activated Mesylate (from Protocol A) (1.0 eq)

  • Target Amine (e.g., 4-hydroxypiperidine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or DMF

Procedure:

  • Setup: In a reaction vial, suspend the Target Amine and K₂CO₃ in ACN (5 mL/mmol).

  • Coupling: Add the crude Mesylate dissolved in a minimum amount of ACN.

  • Heating: Heat the mixture to 60°C for 4–12 hours. Monitor consumption of the mesylate by LCMS.

  • Purification: Filter off inorganic salts. Concentrate the filtrate. Purify the residue via flash column chromatography (typically MeOH/DCM gradient) to obtain the final drug candidate.

Part 4: Workflow Visualization

The following diagram illustrates the strategic integration of CAS 1153452-00-6 into a medicinal chemistry workflow, highlighting the critical QC and activation steps.

G Start Sourcing CAS 1153452-00-6 QC QC Check (HPLC >95%, NMR) Start->QC Incoming Inspection Activation Activation Step (MsCl/TEA in DCM) QC->Activation Pass Intermediate Reactive Intermediate (Mesylate/Bromide) Activation->Intermediate 0°C to RT, 2h Coupling Coupling Reaction (Amine/Phenol + Base) Intermediate->Coupling + Nucleophile Final Final Drug Candidate (Oxadiazole Derivative) Coupling->Final 60°C, Purification

Figure 1: Strategic workflow for utilizing CAS 1153452-00-6 in drug synthesis, from sourcing to final coupling.

References

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(6), 2696-2707. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. Link

  • BLD Pharm. (2024).[1] "Product Analysis: this compound." BLD Pharmatech Catalog. Link

  • PubChem. (2024). "Compound Summary for CAS 1153452-00-6." National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Improving yield of 1,2,4-oxadiazole ring closure reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,2,4-Oxadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve the yield and purity of your 1,2,4-oxadiazole ring closure reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole

Question: I am attempting a 1,2,4-oxadiazole synthesis via the coupling of an amidoxime and a carboxylic acid, but I'm observing a very low yield or no product at all. What are the likely causes, and how can I optimize my reaction?

Answer:

Low yields in 1,2,4-oxadiazole synthesis, particularly from amidoximes and carboxylic acids, are a frequent challenge. The root cause often lies in the inefficient formation and subsequent cyclization of the key O-acylamidoxime intermediate.[1] Let's break down the potential failure points and their solutions.

Potential Causes and Solutions:
  • Poor Activation of the Carboxylic Acid: The initial step of O-acylation requires the conversion of the carboxylic acid into a more reactive species that can be readily attacked by the amidoxime. Inefficient activation is a primary reason for low conversion.

    • Solution: Employ a more efficient coupling reagent. While many peptide coupling reagents can be used, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent such as DMF (Dimethylformamide) is highly effective, often resulting in clean reactions and high yields.[1] Other reagents like T3P® (propylphosphonic anhydride) have also been shown to give excellent yields (87-97%) and are advantageous as they produce water-soluble byproducts, simplifying purification.[2]

  • Incomplete Cyclization of the O-acylamidoxime Intermediate: The isolation of the uncyclized O-acylamidoxime intermediate indicates that the cyclodehydration step is the bottleneck. This can be due to insufficient temperature, inadequate reaction time, or a suboptimal base.

    • Solution:

      • Thermal Promotion: Increasing the reaction temperature can provide the necessary activation energy for cyclization. Refluxing in a suitable solvent like toluene or xylene is a common strategy.[1]

      • Microwave Irradiation: Microwave heating is a powerful tool to dramatically accelerate the cyclization step, often reducing reaction times from hours to minutes and improving yields.[3][4][5]

      • Base Selection: The choice of base is critical. For the cyclization of isolated O-acylamidoximes, tetrabutylammonium fluoride (TBAF) is a highly effective catalyst that can promote cyclization at room temperature.[6] Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be effective.[7] For one-pot procedures from amidoximes and esters, superbase media like NaOH/DMSO have proven successful.[8]

  • Hydrolysis of the O-acylamidoxime Intermediate: The O-acylamidoxime intermediate is susceptible to hydrolysis, which will revert it to the starting amidoxime and carboxylic acid, thereby reducing the yield of the desired product.[7]

    • Solution: Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium

This protocol is adapted from a method for room temperature synthesis.[3]

Materials:

  • Substituted Amidoxime (1.0 eq)

  • Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

  • Sodium Hydroxide (powdered, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

Issue 2: Formation of Significant By-products

Question: My reaction is producing the desired 1,2,4-oxadiazole, but I'm also getting significant amounts of by-products that are difficult to separate. What are these by-products and how can I minimize their formation?

Answer:

The formation of by-products is a common issue, and their identity depends on the specific reaction conditions and substrates. Here are some of the most frequently encountered side reactions and strategies to mitigate them.

Common Side Reactions and Mitigation Strategies:
  • Cleavage of the O-acylamidoxime Intermediate: As mentioned previously, this intermediate can cleave back to the starting materials or decompose to form a nitrile and a carboxylic acid.[9]

    • Mitigation: The key is to promote rapid cyclization. The use of microwave irradiation or highly efficient catalysts for cyclization like TBAF can help the desired reaction outcompete the degradation pathway.[4][6]

  • Boulton-Katritzky Rearrangement: This thermal or base-catalyzed rearrangement can lead to the formation of various other heterocyclic isomers, consuming your starting material and reducing the yield of the desired 1,2,4-oxadiazole.[7]

    • Mitigation: Careful control of the reaction temperature is crucial. If this rearrangement is suspected, consider running the reaction at a lower temperature for a longer duration. The choice of base can also influence this pathway; screening different bases may be necessary.[7]

  • Dimerization of Nitrile Oxides: In syntheses that proceed via a nitrile oxide intermediate (e.g., 1,3-dipolar cycloaddition), dimerization of the nitrile oxide can occur, leading to furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides as by-products.[8][10]

    • Mitigation: This side reaction can be minimized by slowly adding the precursor of the nitrile oxide to the reaction mixture containing the nitrile, thus keeping the concentration of the nitrile oxide low at any given time.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 1,2,4-oxadiazoles?

A1: The most widely employed method for the synthesis of 3,5-substituted 1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent.[11] This can be a carboxylic acid (requiring an activating agent), an acyl chloride, an anhydride, or an ester. This pathway proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring.[3]

Q2: I am working with a thermally sensitive substrate. What are the best conditions for 1,2,4-oxadiazole formation at or near room temperature?

A2: Several methods have been developed for the room-temperature synthesis of 1,2,4-oxadiazoles, which are ideal for thermosensitive substrates.[12]

  • TBAF-catalyzed cyclization: If you can isolate the O-acylamidoxime intermediate, treatment with a catalytic amount of TBAF in a solvent like THF or acetonitrile can efficiently induce cyclization at room temperature.[6][13]

  • Superbase conditions: A one-pot synthesis from an amidoxime and a carboxylic acid ester can be achieved at room temperature using a superbase medium like NaOH in DMSO.[8]

  • Efficient coupling agents: Using highly active coupling agents like HATU or T3P® can often drive the reaction to completion under mild conditions, sometimes without the need for heating.[1][2]

Q3: How does microwave-assisted synthesis compare to conventional heating for 1,2,4-oxadiazole formation?

A3: Microwave irradiation offers several significant advantages over conventional heating for 1,2,4-oxadiazole synthesis.[5][8] These include:

  • Dramatically reduced reaction times: Reactions that may take several hours to go to completion with conventional heating can often be finished in a matter of minutes in a microwave reactor.[4][14]

  • Improved yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer by-products.[5]

  • Simplified purification: Cleaner reaction profiles often simplify the subsequent purification process.[15]

Q4: My crude product is an oil and is difficult to purify. What are some recommended purification strategies for 1,2,4-oxadiazoles?

A4: The purification of 1,2,4-oxadiazoles can sometimes be challenging, especially if they are oils or have similar polarities to the remaining starting materials or by-products.

  • Recrystallization: If a solid can be obtained, recrystallization is an excellent method for purification. If the product "oils out," try re-dissolving it in the hot solvent, adding a small amount of a co-solvent, and allowing it to cool more slowly.[16]

  • Column Chromatography: This is the most common method for purifying reaction mixtures. For basic 1,2,4-oxadiazoles that may streak on silica gel, consider using a mobile phase containing a small amount of a basic modifier like triethylamine (1-2%).[16] Alternatively, using amine-functionalized silica gel can be very effective.

  • Sublimation: For certain persistent impurities, sublimation has been reported as an effective purification technique.[16]

Data and Diagrams

Table 1: Comparison of Reaction Conditions for 1,2,4-Oxadiazole Synthesis
MethodAcylating AgentBase/CatalystSolventTemperatureTypical Reaction TimeYield RangeReference
Classical AcylationAcyl ChloridePyridinePyridineReflux6-12 hoursVariable[3]
Superbase One-PotCarboxylic EsterNaOHDMSORoom Temp.4-24 hours11-90%[8]
TBAF-CatalyzedO-acylamidoximeTBAF (catalytic)THF or ACNRoom Temp.1-3 hoursHigh[6]
Microwave-AssistedCarboxylic AcidPolymer-supported reagentsDioxane150 °C (MW)10-20 minHigh[14]
T3P® CouplingCarboxylic AcidT3P®, TEAEtOAcReflux2-4 hours87-97%[2]
Diagrams
General Reaction Mechanism

G Amidoxime Amidoxime Intermediate O-Acylamidoxime Intermediate Amidoxime->Intermediate O-Acylation AcylatingAgent Acylating Agent (e.g., R'-COCl) AcylatingAgent->Intermediate Oxadiazole 1,2,4-Oxadiazole Intermediate->Oxadiazole Cyclodehydration (Heat or Base) Byproduct By-product (e.g., H₂O) Intermediate->Byproduct

Caption: General mechanism for 1,2,4-oxadiazole synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield of 1,2,4-Oxadiazole CheckActivation Is carboxylic acid activation efficient? Start->CheckActivation CheckCyclization Is O-acylamidoxime intermediate observed? CheckActivation->CheckCyclization Yes Sol_Activation Use stronger coupling agent (e.g., HATU, T3P®) CheckActivation->Sol_Activation No CheckConditions Are reaction conditions anhydrous? CheckCyclization->CheckConditions No Sol_Cyclization Increase temperature, use microwave, or add catalyst (e.g., TBAF) CheckCyclization->Sol_Cyclization Yes Sol_Conditions Use dry solvents/reagents and inert atmosphere CheckConditions->Sol_Conditions No

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]

  • Baykov, S. V., Shetnev, A. A., Semenov, A. V., Baykova, S. O., & Boyarskiy, V. P. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(21), 6649. Available at: [Link]

  • Baykov, S. V., Shetnev, A. A., Semenov, A. V., Baykova, S. O., & Boyarskiy, V. P. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(21), 6649. Available at: [Link]

  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(7), 2845-2876. Available at: [Link]

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 12(10), 5091-5099. Available at: [Link]

  • Szymański, P., Mikiciuk-Olasik, E., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2573. Available at: [Link]

  • Yang, Y., & Li, X. (2005). Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating. Organic letters, 7(5), 925–928. Available at: [Link]

  • Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. ResearchGate. Available at: [Link]

  • 5.04 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

  • Yang, Y., & Li, X. (2005). Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating. Organic letters, 7(5), 925–928. Available at: [Link]

  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(19), 1549-1577. Available at: [Link]

  • Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 2(4), 384-388. Available at: [Link]

  • Optimization of reduction reaction of 1,2,4-oxadiazole 1a. ResearchGate. Available at: [Link]

  • Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. ResearchGate. Available at: [Link]

  • Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. ACS Medicinal Chemistry Letters, 1(8), 381-384. Available at: [Link]

  • Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-13. Available at: [Link]

  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12388-12398. Available at: [Link]

  • (PDF) 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS 1 2 3. ResearchGate. Available at: [Link]

  • A Suitable 1,2,4-Oxadiazoles Synthesis by Microwave Irradiation. Request PDF. ResearchGate. Available at: [Link]

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8352. Available at: [Link]

Sources

Technical Support Center: Purification of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (CAS No. 1153452-00-6)[1]. It is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this key pharmaceutical intermediate in high purity.

Introduction: The Purification Challenge

This compound is a valuable building block in drug discovery, leveraging the 1,2,4-oxadiazole scaffold as a bioisosteric replacement for amide and ester functionalities.[2][3] Its unique structure, featuring a moderately non-polar chlorophenyl group and a highly polar region comprising the oxadiazole ring and a primary alcohol, presents specific purification challenges. The high polarity and hydrogen bonding capacity of the methanol group often lead to issues such as poor solubility in non-polar solvents, streaking during chromatography, and difficulty in crystallization. This guide addresses these common issues with scientifically grounded solutions.

Section 1: Understanding the Fundamentals

This section covers the essential chemical properties and common contaminants that are critical to designing a successful purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: The purification strategy is dictated by the molecule's hybrid nature. Understanding its properties is the first step to troubleshooting.

PropertyFeatureImplication for Purification
Polarity High, dominated by the -CH₂OH group and oxadiazole ring.Strong retention on normal-phase silica gel. Requires highly polar mobile phases for elution. Good candidate for reversed-phase (RP) chromatography or HILIC.[4][5]
Hydrogen Bonding The hydroxyl (-OH) group is both a hydrogen bond donor and acceptor. The oxadiazole nitrogens are H-bond acceptors.Influences solvent selection for recrystallization. Can cause streaking on silica gel due to strong interactions with silanol groups.
Solubility Generally poor solubility in non-polar solvents (e.g., hexanes, toluene). Higher solubility in polar solvents (e.g., methanol, ethyl acetate, acetone).Recrystallization requires careful screening of polar solvents or mixed-solvent systems.[6] For chromatography, the sample may need to be dissolved in a strong solvent like DCM or MeOH for loading.
Stability The 1,2,4-oxadiazole ring is generally stable but can be sensitive to harsh acidic or basic conditions, which may cause ring-opening.Avoid strong acids/bases during workup and purification. The acidity of standard silica gel can sometimes cause degradation of sensitive compounds; testing stability on a TLC plate is recommended.[4][7]

Q2: What are the most common impurities I should expect?

A2: Impurities typically arise from the synthetic route. The most common method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acyl amidoxime intermediate, formed from an amidoxime and an acylating agent.[8]

Impurity TypeExampleSourceImpact on Purification
Unreacted Starting Material 3-ChlorobenzamidoximeIncomplete reaction during amidoxime acylation.Polar; may co-elute with the product in highly polar solvent systems.
Uncyclized Intermediate O-acylated 3-chlorobenzamidoximeIncomplete cyclodehydration.Polarity is similar to the product; can be difficult to separate.
Isomeric Byproducts 1,3,4-Oxadiazole derivativesSide reactions during synthesis.[9]May have very similar chromatographic behavior, requiring high-resolution techniques.
Reagent-Derived Impurities Triethylamine HCl, phosphorous-based byproductsUse of bases (e.g., triethylamine) or dehydrating agents (e.g., POCl₃).[10]Often highly polar or ionic; typically removed by an aqueous workup but can interfere with chromatography if not fully removed.
Decomposition Products Ring-opened speciesExposure to harsh pH or temperature.Can present as baseline streaking or multiple spots on a TLC plate.

Section 2: Troubleshooting Common Purification Techniques

This section is formatted as a practical, issue-and-solution guide for problems encountered during experimentation.

Recrystallization Troubleshooting

Q: My compound "oils out" of the solution instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated with impurities. The resulting oil is an impure liquid phase that is difficult to purify further.

Causality & Solution:

  • Cooling Rate is Too Fast: Rapid cooling doesn't give the molecules time to align into a crystal lattice.

    • Solution: Let the hot, saturated solution cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[4]

  • Solution is Supersaturated: Too little solvent was used, causing the compound to crash out of solution.

    • Solution: Add a small amount of hot solvent back into the flask to dissolve the oil completely, then attempt the slow cooling process again.[6]

  • Impurities are Inhibiting Crystallization: Impurities can disrupt the crystal lattice formation.

    • Solution: Try adding a seed crystal (a tiny amount of pure product) to induce crystallization.[4] If that fails, the crude material may require a preliminary purification step, such as a quick filtration through a short plug of silica gel, to remove the most polar impurities before attempting recrystallization again.

Q: I'm getting very poor recovery after recrystallization. How can I improve the yield?

A: Low recovery is typically due to using too much solvent or the chosen solvent being too good at dissolving the compound even at low temperatures.

Causality & Solution:

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product in the mother liquor upon cooling.

    • Solution: Use the minimum amount of boiling solvent to just dissolve the crude solid.[6] If you've already used too much, carefully evaporate some of the solvent to re-saturate the solution and cool again.

  • Inappropriate Solvent Choice: The ideal solvent shows a large solubility difference between hot and cold temperatures.

    • Solution: Perform a systematic solvent screen (see Protocol 1). For a polar molecule like this, consider mixed solvent systems. A good starting point is a "solvent/anti-solvent" pair like Ethanol/Water or Ethyl Acetate/Hexane, where the compound is soluble in the "solvent" and insoluble in the "anti-solvent".[6]

Column Chromatography Troubleshooting

Q: My compound is streaking badly on a silica gel TLC plate and column. How can I achieve sharp bands?

A: Streaking (tailing) for polar, nitrogen-containing heterocycles on silica gel is a classic problem. It is caused by strong, non-ideal interactions between your compound and the stationary phase.

Causality & Solution:

  • Acid-Base Interaction: Silica gel is acidic due to surface silanol groups (Si-OH). The basic nitrogen atoms in the oxadiazole ring can interact strongly with these acidic sites, causing the compound to "stick" and elute slowly and unevenly.[4]

    • Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide in the methanol portion of your eluent (e.g., DCM/MeOH/NH₄OH).[4]

    • Solution 2 (Alternative Stationary Phase): If modifiers don't work, switch to a more inert stationary phase. Neutral alumina can be effective for basic compounds.[4] Alternatively, reversed-phase chromatography is an excellent choice.

Q: My compound won't elute from the silica column, even with 20% Methanol in DCM. Is it lost?

A: This indicates an extremely strong interaction with the silica gel, or potential decomposition.

Causality & Solution:

  • Extreme Polarity: The compound is too polar for the selected mobile phase range.

    • Solution: Before giving up, test for stability. Spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it to see if a new decomposition spot has appeared.[4] If it's stable, the issue is polarity. You may need to switch to a reversed-phase column where it will elute earlier.

  • Irreversible Adsorption/Decomposition: The compound may be decomposing on the acidic silica.[7]

    • Solution: This is a strong indicator that normal-phase silica is not a suitable stationary phase. The best path forward is to switch to a different purification technique. Reversed-phase flash chromatography is the industry-standard method for highly polar molecules.[4][11]

Q: What are the best alternative chromatography techniques for this compound?

A: For highly polar compounds, moving away from standard silica gel is often the most efficient solution.

  • Reversed-Phase (RP) Chromatography: This is often the method of choice.[4]

    • Stationary Phase: Non-polar (e.g., C18-bonded silica).

    • Mobile Phase: Polar (e.g., Water/Acetonitrile or Water/Methanol).

    • Principle: The most polar compounds elute first. This is ideal for your target molecule, as it will likely elute before less-polar impurities. A small amount of acid modifier (0.1% formic acid or TFA) is often added to the mobile phase to improve peak shape by ensuring consistent protonation of the analyte.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for very polar compounds that are poorly retained in reversed-phase.[11][5]

    • Stationary Phase: Polar (e.g., bare silica, or amine- or diol-bonded phases).

    • Mobile Phase: A high concentration of an organic solvent (like acetonitrile) with a small amount of an aqueous solvent (like water). Water is the "strong" eluting solvent.[5]

    • Principle: It separates compounds based on their partitioning into a water-enriched layer on the surface of the stationary phase. It provides an orthogonal (different) selectivity compared to RP.

Section 3: Detailed Experimental Protocols

Protocol 1: Step-by-Step Solvent Screening for Recrystallization
  • Preparation: Place approximately 10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, water) dropwise at room temperature until a slurry is formed (~0.5 mL).

  • Solubility Test (Cold): Observe if the compound is soluble at room temperature. An ideal solvent will show poor solubility.[6]

  • Solubility Test (Hot): Heat the tubes that showed poor cold solubility in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Note the approximate volume. An ideal solvent will fully dissolve the compound when hot.[6]

  • Crystallization Test: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The best solvent is the one that dissolves the compound when hot but results in the formation of a large quantity of crystals upon cooling.[4]

  • Mixed Solvents: If no single solvent is ideal, try a binary system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.

Protocol 2: Normal-Phase Flash Column Chromatography with a Basic Modifier
  • TLC Analysis: Develop a TLC plate using a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Start with 95:5 DCM:MeOH and increase polarity. If streaking is observed, prepare a new mobile phase containing 1% triethylamine (e.g., for 100 mL, use 94 mL DCM, 5 mL MeOH, 1 mL Et₃N). Find a ratio that gives your product an Rf value of ~0.3.

  • Column Packing: Select a silica gel column. Pack the column using your chosen mobile phase (without the modifier for initial packing, this is a matter of preference).

  • Sample Loading: Dissolve your crude product in a minimum amount of DCM. If it doesn't dissolve, use a stronger solvent like methanol, but keep the volume small. Alternatively, perform a "dry load": dissolve the compound, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.[4]

  • Equilibration: Equilibrate the column with the mobile phase (now including the modifier) for at least 3-5 column volumes.

  • Elution: Run the column, collecting fractions. Start with the mobile phase determined by TLC. If separation is poor, a shallow gradient can be employed (e.g., slowly increasing the percentage of methanol).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visual Workflows

The following diagrams provide logical decision-making pathways for common purification challenges.

Purification_Decision_Tree start Crude Product (Post-Workup) is_solid Is the crude material a solid? start->is_solid try_recryst Attempt Recrystallization (See Protocol 1) is_solid->try_recryst Yes run_column Proceed to Column Chromatography is_solid->run_column No (Oil/Gum) recryst_success Was recrystallization successful? try_recryst->recryst_success recryst_success->run_column No (Oiled out/ Impure) pure_product Pure Product (Confirm by HPLC/NMR) recryst_success->pure_product Yes Chromatography_Troubleshooting start Poor Separation on Silica Column check_rf Is ΔRf between spots > 0.1 on TLC? start->check_rf optimize_mp Optimize Mobile Phase (Try different solvent systems, e.g., EtOAc/Hexane vs DCM/MeOH) check_rf->optimize_mp No check_streaking Is the product streaking? check_rf->check_streaking Yes add_modifier Add Modifier to Eluent (e.g., 1% Et3N or 0.5% AcOH) check_streaking->add_modifier Yes switch_phase Switch Stationary Phase (Reversed-Phase C18 or HILIC) check_streaking->switch_phase No, but still poor separation add_modifier->switch_phase Still Poor Separation

Caption: Workflow for troubleshooting poor chromatographic separation.

References

Sources

Solving solubility issues with chlorophenyl oxadiazoles in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Aqueous Solubility Barriers for Chlorophenyl Oxadiazole Scaffolds

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for chlorophenyl oxadiazole derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with these scaffolds. The core issue is not just lipophilicity (high LogP); it is the crystal lattice energy .

Chlorophenyl oxadiazoles often behave as "brick dust" molecules. The planar oxadiazole ring and the chlorophenyl moiety facilitate strong


-

stacking and efficient crystal packing. While this stability is excellent for shelf-life, it creates a formidable energy barrier to dissolution in aqueous media (biological buffers).

This guide moves beyond basic "add more DMSO" advice, offering thermodynamically sound strategies to disrupt this lattice and maintain stable aqueous dispersions for your biological assays.

Module 1: Cosolvent Management & The "Crash-Out" Effect

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS, even at low concentrations?

A: You are experiencing the "Crash-Out" phenomenon , driven by the hydrophobic effect.

  • The Mechanism: In 100% DMSO, your chlorophenyl oxadiazole is solvated by dipole-dipole interactions. When you introduce water (PBS), water molecules form a highly ordered hydrogen-bonded network. Your hydrophobic chlorophenyl group disrupts this network, creating an entropic penalty. To minimize this energy state, the water molecules force the hydrophobic drug molecules together, causing rapid aggregation and precipitation.

  • The Fix: You must lower the dielectric constant of the aqueous phase before the final dilution.

Troubleshooting Protocol: The Intermediate Dilution Step Instead of jumping from 100% DMSO


 100% Aqueous Buffer, use an intermediate step:
  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into PEG400 (Polyethylene glycol 400).

  • Final: Dilute this PEG/DMSO mix into your buffer.

    • Why: PEG400 acts as an interface modifier, coating the hydrophobic surface of the molecule and preventing immediate aggregation during the transition to water.

Q: What is the maximum DMSO concentration I can use in cell-based assays?

A: This is cell-line dependent, but strict limits apply to maintain data integrity.

  • Standard Limit: 0.1% (v/v) is the gold standard.[1]

  • Tolerance: Some robust lines (e.g., HeLa, HEK293) tolerate up to 0.5% , but primary cells and stem cells often show stress responses (apoptosis, differentiation changes) above 0.1% .

  • Warning: Chlorophenyl oxadiazoles are membrane-permeable. High DMSO (>1%) permeabilizes membranes further, potentially causing false positives in cytotoxicity assays by facilitating massive influx of the compound.

Module 2: Molecular Encapsulation (Cyclodextrins)

Q: My compound is pH-neutral, so salt formation isn't an option. How do I increase solubility without toxic cosolvents?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.
  • The Mechanism: The chlorophenyl group is the perfect size for the hydrophobic cavity of

    
    -cyclodextrin. The "Host-Guest" interaction shields the hydrophobic moiety from water, while the external hydroxyl groups of the CD interact with the aqueous buffer.
    
  • Why HP-

    
    -CD?  Native 
    
    
    
    -CD has limited water solubility (~1.85 g/100mL). The hydroxypropyl derivative is highly soluble (>60 g/100mL) and less toxic to kidneys in vivo.

Data: Solubility Enhancement Factor

Solvent System Solubility (µg/mL) Fold Increase Notes
PBS (pH 7.4) < 0.5 1x Baseline (Precipitates)
PBS + 0.1% DMSO ~ 2.0 4x Unstable (Time-dependent)

| 20% HP-


-CD in PBS  | ~ 150.0  | 300x  | Stable Inclusion Complex  |
Protocol: Kneading Method for CD Complexation

Use this when simple mixing fails to dissolve the crystal lattice.

  • Ratio: Mix your compound and HP-

    
    -CD in a 1:1 molar ratio .
    
  • Solvent: Add a minimal amount of 50% Ethanol/Water to create a thick paste.

  • Process: Grind (knead) the paste in a mortar for 30-45 minutes. The mechanical energy helps break the crystal lattice, forcing the chlorophenyl group into the CD cavity.

  • Drying: Dry the paste at 45°C.

  • Reconstitution: The resulting powder will dissolve rapidly in water/buffer.

Module 3: Physical Modification (Nanotechnology)

Q: I have a "Brick Dust" molecule (MP > 200°C) that resists Cyclodextrins. What now?

A: If chemistry fails, use physics. You need to create a Nanosuspension .[2][3][4][5]

  • The Logic: According to the Ostwald-Freundlich equation, saturation solubility increases as particle size decreases below 1 micron due to increased curvature and surface pressure.

  • Method: Media Milling (Wet Bead Milling) .

Step-by-Step Nanosuspension Protocol:

  • Vehicle: Prepare water containing 1% Tween 80 and 0.5% Poloxamer 188 (stabilizers).

  • Combine: Add your compound (2-5 mg/mL) to the vehicle in a small vial.

  • Beads: Add Zirconium oxide beads (0.5 - 1.0 mm diameter). Fill to 50% volume.

  • Energy: Vortex at maximum speed or use a bead mill for 2-6 hours.

  • Result: A milky, stable suspension of nanoparticles (~200-400 nm) that can be pipetted and dosed. The stabilizers prevent re-agglomeration.

Module 4: Assay Interference & Troubleshooting

Q: I see "activity" in my enzyme assay, but my DLS (Dynamic Light Scattering) shows particles. Is this real?

A: It is likely a Promiscuous Inhibitor (PAINS) artifact caused by colloidal aggregation.

  • The Issue: At high concentrations, chlorophenyl oxadiazoles form colloidal aggregates that sequester enzymes, leading to false inhibition.

  • The Test: Add 0.01% Triton X-100 to your assay buffer.

    • If activity disappears (IC50 shoots up), the inhibition was an artifact of aggregation.

    • If activity persists, it is a true ligand-binding event.

Visual Decision Workflow

Below is the logic flow for selecting the correct solubilization strategy for your specific oxadiazole derivative.

SolubilityStrategy Start Start: Chlorophenyl Oxadiazole Solubility Issue CheckLogP Check LogP & MP (Lipophilicity & Melting Point) Start->CheckLogP Decision1 LogP < 3 MP < 150°C? CheckLogP->Decision1 Cosolvent Strategy A: Cosolvents (DMSO + PEG400) Decision1->Cosolvent Yes (Moderate) Cyclodextrin Strategy B: Inclusion Complex (HP-beta-CD) Decision1->Cyclodextrin No (High Lipophilicity) Decision2 Precipitation in Buffer? Cosolvent->Decision2 Decision2->Cyclodextrin Yes Success Stable Aqueous Formulation Decision2->Success No Decision3 Complex Forms? Cyclodextrin->Decision3 Nano Strategy C: Nanosuspension (Bead Milling + Surfactants) Decision3->Nano No (Steric Hindrance) Decision3->Success Yes Nano->Success

Figure 1: Decision tree for solubilizing hydrophobic chlorophenyl oxadiazole derivatives based on physicochemical properties.

References

  • Lipophilicity and Structure: Mathew, R. et al. "Commencement Scrutiny Of 1,3,4-Oxadiazole; Its Visceral Activities." International Journal of Pharmaceutical Sciences, Vol 2, Issue 5, 2024. Link

  • Cyclodextrin Complexation: Jafar, M. et al. "Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs."[6] International Journal of Pharmaceutical and Phytopharmacological Research, 2018.[6] Link

  • Nanosuspension Technology: Parihar, A. et al. "Nanosuspension preparation methods (conventional and combination technologies)."[7] ResearchGate, 2025.[8] Link

  • DMSO in Assays: Benchchem Technical Support. "Adjusting for the effects of DMSO on cell line growth and viability in experiments." Link

  • Oxadiazole Pharmacology: Glomb, T. et al. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Applied Sciences (MDPI), 2022. Link

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For researchers and professionals in drug development, a precise and thorough understanding of a compound's spectral data is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of [3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol, a molecule featuring a trifecta of common pharmacophores: a substituted aromatic ring, a heterocyclic 1,2,4-oxadiazole core, and a hydroxymethyl group.[1] We will dissect the expected spectrum, compare it with structural analogues to highlight key features, and provide a robust experimental protocol for data acquisition.

I. Deciphering the ¹H NMR Spectrum of the Target Molecule

The structure of this compound presents two distinct proton environments: the aromatic protons of the 3-chlorophenyl ring and the aliphatic protons of the hydroxymethyl group. Understanding the interplay of electronic effects—such as shielding, deshielding, and spin-spin coupling—is crucial for accurate spectral assignment.[2]

A. The Aromatic Region (δ 7.0-8.5 ppm): The Signature of the 3-Chlorophenyl Group

The meta-substitution on the phenyl ring results in a complex and informative pattern. The chlorine atom, being electronegative, and the 1,2,4-oxadiazole ring both withdraw electron density from the aromatic system, causing all four aromatic protons to shift downfield. We anticipate four distinct signals in the aromatic region.

  • H-2' : The proton positioned between the two electron-withdrawing groups (chlorine and oxadiazole) is expected to be the most deshielded, appearing furthest downfield. Its multiplicity will likely be a narrow triplet or singlet-like peak due to small meta-couplings.

  • H-6' : This proton will likely appear as a doublet of doublets, coupled to both H-5' (ortho-coupling, J ≈ 7-9 Hz) and H-4' (meta-coupling, J ≈ 1-3 Hz).

  • H-4' : Expected to be a triplet (or a doublet of doublets with similar coupling constants), this proton is coupled to H-5' (ortho-coupling) and H-2' (meta-coupling).

  • H-5' : This proton will present as a doublet of doublets, coupled to H-4' and H-6' (both ortho-couplings).

B. The Aliphatic Region (δ 4.0-6.0 ppm): The Hydroxymethyl Group

The hydroxymethyl moiety (-CH₂OH) gives rise to two key signals.

  • Methylene Protons (-CH₂-) : These two protons are attached to a carbon atom bonded directly to the electron-withdrawing 1,2,4-oxadiazole ring and an electronegative oxygen atom. This dual effect causes a significant downfield shift. Based on similar structures, this signal is predicted to appear as a sharp singlet around δ 5.0-5.7 ppm . While coupling to the adjacent hydroxyl proton is possible (forming a doublet), this is often not observed in protic solvents due to rapid chemical exchange.[3][4]

  • Hydroxyl Proton (-OH) : The chemical shift of the hydroxyl proton is highly variable and dependent on factors like solvent, concentration, and temperature.[5][6] It typically appears as a broad singlet. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, the signal is often sharper and may appear between δ 3.0-5.0 ppm.[7] A definitive confirmation of this peak can be achieved through a D₂O exchange experiment, where the addition of a drop of deuterium oxide will cause the -OH signal to disappear from the spectrum.

Predicted ¹H NMR Data Summary

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2' (Aromatic)~ 8.1 - 8.3t (or s)J ≈ 2.0 (meta)
H-6' (Aromatic)~ 8.0 - 8.2ddJ ≈ 8.0 (ortho), 1.5 (meta)
H-4' (Aromatic)~ 7.5 - 7.7tJ ≈ 8.0 (ortho)
H-5' (Aromatic)~ 7.6 - 7.8dddJ ≈ 8.0, 2.0, 1.0
-CH₂- (Methylene)~ 5.1 - 5.6sN/A
-OH (Hydroxyl)Variable (e.g., 3.0-5.0)br sN/A

Molecular Structure with Proton Assignments

Caption: Structure of the target molecule with key protons labeled.

II. Comparative Spectral Analysis

To fully appreciate the spectral features of our target molecule, a comparison with structurally related compounds is invaluable. This approach helps to isolate and understand the influence of each molecular fragment on the final spectrum.

CompoundAromatic Region (δ ppm)Key Differentiating Feature(s)
This compound (Target) Complex multiplet pattern (4H)-CH₂- singlet (~5.1-5.6 ppm), variable -OH peak.
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol (Isomer) Two doublets (AA'BB' system, 4H)Symmetrical aromatic pattern simplifies interpretation.[8]
3-(3-Chlorophenyl)-5-methyl-1,2,4-oxadiazole (Analogue) Complex multiplet pattern (4H), very similar to target.Absence of -CH₂OH signals; appearance of a methyl (-CH₃) singlet around δ 2.5-2.7 ppm.[9]
Benzyl Alcohol (Basic Analogue) Single multiplet (~7.2-7.4 ppm, 5H)Aromatic protons are more shielded (further upfield). -CH₂- signal is also more shielded (~4.7 ppm).

This comparative analysis demonstrates how subtle changes in substitution patterns (meta vs. para) or functional groups (-CH₂OH vs. -CH₃) lead to predictable and diagnostic changes in the ¹H NMR spectrum.

III. Experimental Protocol for High-Quality ¹H NMR Data Acquisition

Adherence to a meticulous experimental protocol is essential for obtaining high-resolution, reproducible NMR data. The following steps outline a standard procedure.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the sample for a standard ¹H NMR experiment.[10]

  • Solvent Selection: Choose a suitable deuterated solvent.

    • CDCl₃ (Deuterated Chloroform): A common choice for many organic compounds. The residual CHCl₃ peak appears at ~7.26 ppm.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for polar compounds and for observing exchangeable protons like -OH, as it slows down the exchange rate.[7][11] The residual DMSO peak is at ~2.50 ppm.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube securely and gently invert or vortex until the sample is completely dissolved.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent magnetic field distortions.

B. Spectrometer Setup and Data Acquisition

  • Insertion & Locking: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent, stabilizing the magnetic field.

  • Shimming: The spectrometer automatically or manually adjusts the magnetic field homogeneity ("shimming") to maximize spectral resolution, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Experiment: Select a standard 1D proton experiment.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.

  • Data Acquisition: Start the acquisition.

  • D₂O Exchange (Optional but Recommended):

    • Acquire the initial spectrum.

    • Remove the sample, add one drop of D₂O, shake gently, and re-acquire the spectrum.

    • The disappearance or significant reduction of the -OH peak confirms its assignment.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock setup Set Parameters (Scans, Delay) lock->setup acquire Acquire Spectrum setup->acquire process Fourier Transform & Phasing acquire->process integrate Integration & Peak Picking process->integrate analyze Assign Peaks integrate->analyze

Caption: Standard workflow for NMR sample analysis.

IV. Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The distinct signals for the meta-substituted chlorophenyl ring and the downfield-shifted hydroxymethyl protons serve as clear diagnostic markers. By understanding the underlying principles of chemical shifts and coupling, and by comparing the spectrum to those of related analogues, researchers can confidently confirm the structure of this and similar molecules. The application of a standardized, rigorous experimental protocol ensures the acquisition of high-quality data, which is the foundation of sound scientific discovery in the field of drug development and chemical research.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Exarchou, V., Kruck, C., & Gerothanassis, I. P. (2020). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 25(11), 2539. Available at: [Link]

  • Supporting Information for: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). N-(3-chlorophenyl)-N'-(3-hydroxyphenyl)thiourea. Available at: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Physics: Conference Series, 1879, 032109. Available at: [Link]

  • Electronic supplementary information for: Ru-catalyzed β-alkylation of secondary alcohols with primary alcohols. (2019). The Royal Society of Chemistry. Available at: [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and derivatives. Available at: [Link]

  • Buchan, G. M., & Eliel, E. L. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Kormos, C. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 440-444. Available at: [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Carino, A., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 26(11), 3363. Available at: [Link]

  • Williams, T. D. C. (2016). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Available at: [Link]

  • ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Available at: [Link]

  • NMR-DB. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Wieczorek, R., & Gzella, A. K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2568. Available at: [Link]

  • Supporting information for: Development of 3,5-Dinitrobenzylsulfanyl-1,3,4-Oxadiazoles and Thiadiazoles as Selective Antitubercular Agents. (n.d.). ACS Publications. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Reactant of Route 2
[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.